Laduviglusib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide to Laduviglusib (CHIR99021): Structure, Properties, and Research Applications

Compound Identification and Background

Laduviglusib, commonly known in research settings as CHIR-99021, CT-99021, or CT99021, is a synthetically derived small molecule organic compound that functions as a highly selective and potent ATP-competitive inhibitor. The compound has been assigned the International Nonproprietary Name (INN) this compound following its submission to the World Health Organization, reflecting its developmental status as a pharmacological agent. With a molecular weight of 464.1 g/mol for the free base form and 501.8 g/mol for the monohydrochloride salt, this aminopyrimidine derivative has emerged as a critical research tool in chemical biology and drug discovery pipelines. [1] [2]

The compound's significance in biomedical research stems from its precise targeting of glycogen synthase kinase-3 (GSK-3), a constitutively active serine/threonine kinase that functions as a critical node in multiple cellular signaling pathways. First described in the early 2000s, CHIR-99021 has become one of the most extensively characterized GSK-3 inhibitors in experimental biology, with applications spanning from stem cell reprogramming and directed differentiation to investigation of metabolic disorders and neurological conditions. Its drug-like properties and favorable pharmacological profile have maintained its position as a gold standard GSK-3 inhibitor in experimental therapeutics. [1] [3] [4]

Structural Characteristics and Physicochemical Properties

Molecular Structure Analysis

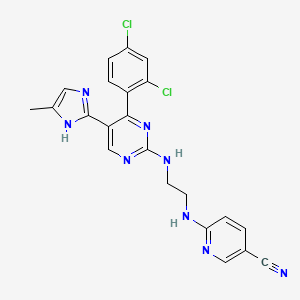

The molecular structure of this compound features a complex heteroaromatic system with several distinctive components that contribute to its biological activity and physicochemical behavior. The core structure consists of multiple nitrogen-containing rings that facilitate interactions with the ATP-binding pocket of GSK-3 isoforms. Key structural elements include: [1]

- A pyrimidine core that serves as the central scaffold for molecular recognition

- Dichlorophenyl substituents that contribute to hydrophobic interactions within the kinase binding pocket

- An aminopyridine moiety that enhances solubility and participates in hydrogen bonding

- A nitrile group (-C≡N) that improves membrane permeability and influences electronic distribution

The systematic name and atomic connectivity are formally represented in the canonical SMILES notation: N#Cc1ccc(nc1)NCCNc1ncc(c(n1)c1ccc(cc1Cl)Cl)c1ncc([nH]1)C. This string encodes the complete two-dimensional structural information, including the stereochemical features that define its bioactive conformation. The International Chemical Identifier (InChI) provides an alternative representation: InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32), which enables precise database searching and chemical structure validation. [1]

Physicochemical Profile

This compound exhibits a balanced profile of molecular properties that contribute to its utility as both a research compound and investigational therapeutic candidate. Comprehensive analysis of its physicochemical parameters reveals the following characteristics: [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 464.1 g/mol (free base) | Optimal for cell permeability and target engagement |

| Hydrogen Bond Donors | 3 | Facilitates specific interactions with kinase domain |

| Hydrogen Bond Acceptors | 7 | Enhances aqueous solubility and binding affinity |

| Rotatable Bonds | 7 | Contributes to molecular flexibility and conformation |

| Topological Polar Surface Area | 115.2 Ų | Indicates moderate membrane permeability |

| XLogP | 4.16 | Suggests moderate lipophilicity |

| Lipinski's Rule of Five Violations | 0 | Predicts favorable drug-likeness and oral bioavailability |

This combination of properties places this compound within the desirable chemical space for drug-like molecules, with no violations of Lipinski's Rule of Five, predicting favorable absorption and permeability characteristics. The compound's moderate lipophilicity (XLogP = 4.16) balances membrane penetration with adequate aqueous solubility for experimental applications. The topological polar surface area of 115.2 Ų falls within ranges associated with reasonable cell permeability, while the multiple hydrogen bond donors and acceptors facilitate specific molecular recognition in the kinase ATP-binding pocket. [1]

Mechanism of Action and Signaling Pathway Modulation

GSK-3 Inhibition and Wnt Pathway Activation

This compound functions primarily through potent and selective inhibition of both isoforms of glycogen synthase kinase-3 (GSK-3α and GSK-3β), with slightly greater potency against the GSK-3β isoform. Biochemical assays demonstrate half-maximal inhibitory concentration (IC50) values of 10 nM for GSK-3α and 6.7 nM for GSK-3β in cell-free systems, indicating strong target engagement at nanomolar concentrations. The compound exhibits remarkable selectivity, showing >500-fold selectivity for GSK-3 over its closest homologs CDC2 and ERK2, as well as minimal cross-reactivity with a broad panel of other kinases and non-kinase enzymes. This selective profile makes it an exceptionally clean chemical probe for dissecting GSK-3-specific functions in complex biological systems. [3] [4] [2]

The inhibition of GSK-3 by this compound has profound effects on intracellular signaling cascades, most notably serving as a functional activator of the Wnt/β-catenin pathway. Under basal conditions, GSK-3 phosphorylates β-catenin as part of a multiprotein destruction complex, targeting it for proteasomal degradation. When GSK-3 activity is inhibited by this compound, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of Wnt-responsive genes. This mechanism underlies many of the compound's observed effects in stem cell biology, development, and disease models. [1] [4]

Figure 1: this compound activates Wnt/β-catenin signaling by inhibiting GSK-3, preventing β-catenin degradation and enabling target gene expression.

Downstream Cellular Consequences

The activation of Wnt signaling through GSK-3 inhibition produces diverse cellular effects that vary by biological context and cell type. In stem cells and progenitor populations, this compound promotes self-renewal and pluripotency by maintaining the expression of core transcription factors such as Nanog and Oct4. In differentiating systems, precisely timed application can direct lineage specification, particularly toward mesodermal fates including cardiomyocytes. The compound also influences cellular metabolism, enhancing glucose uptake and glycogen synthesis through mechanisms that parallel insulin action. Additionally, this compound modulates mitochondrial function and can induce protective autophagy in stressed cells, further expanding its pleiotropic effects across biological systems. [5] [3] [4]

Quantitative Profiling and Pharmacological Characterization

Inhibitory Potency and Selectivity

Comprehensive kinase profiling has established this compound as one of the most selective GSK-3 inhibitors available as a research tool. The compound's remarkable specificity is evidenced by its minimal activity against a broad panel of structurally related kinases: [3] [4] [2]

Table 2: Inhibitory Profile of this compound Against Key Kinases

| Target | IC50 Value | Cellular Assay Readouts | Biological Consequences |

|---|---|---|---|

| GSK-3α | 10 nM | β-catenin stabilization (1.9-fold increase) | Wnt pathway activation |

| GSK-3β | 6.7 nM | CREB phosphorylation modulation | Altered gene expression |

| CDC2 | 8,800 nM | Cell cycle progression unaffected | Minimal cytotoxicity |

| ERK2 | >10,000 nM | MAPK signaling unchanged | Specific pathway modulation |

| Other Kinases | Generally >1,000 nM | Broad kinase panel screening | High selectivity confirmed |

This exceptional selectivity profile enables researchers to attribute observed phenotypic effects specifically to GSK-3 inhibition rather than off-target kinase effects, making this compound a preferred chemical probe for deconvoluting GSK-3 biology in complex systems. [3] [4] [2]

Cellular and In Vivo Pharmacological Properties

Beyond its target engagement profile, this compound demonstrates favorable cellular activity and in vivo pharmacokinetic properties that support its utility in both basic research and translational applications:

Cellular Potency: In mouse ES-D3 embryonic stem cells, this compound inhibits proliferation with an IC50 of 4.9 μM, while in CHO-IR cells it activates glycogen synthase with an EC50 of 0.763 μM. The compound typically exhibits functional effects in cellular models in the 0.5-10 μM concentration range, depending on the specific assay and cell type. [4]

Metabolic Effects: In insulin-resistant rodent models, oral administration of this compound (16-48 mg/kg) produces significant improvements in glucose tolerance, with plasma glucose reductions up to 150 mg/dL without increasing insulin secretion, suggesting direct sensitization of peripheral tissues. [2]

Blood-Brain Barrier Penetration: Evidence from neurological studies indicates that this compound can cross the blood-brain barrier, with demonstrated effects on central nervous system targets, including modulation of dopamine homeostasis in striatal regions. [6] [7]

Toxicological Profile: The compound generally shows minimal cytotoxicity at functionally active concentrations, with no significant viability reduction observed in INS-1E cells even at high concentrations, contrasting with other GSK-3 inhibitors that show broader cellular toxicity. [2]

Experimental Applications and Methodologies

Stem Cell Preconditioning and Regenerative Medicine Applications

A prominent application of this compound involves preconditioning of mesenchymal stem cells (MSCs) to enhance their therapeutic potential for regenerative applications. A detailed protocol established for human umbilical cord-derived MSCs (hucMSCs) demonstrates the methodology: [5]

Cell Culture Conditions: hucMSCs are maintained in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100U penicillin/streptomycin, and 2 mM L-glutamine at 37°C with 5% CO₂. [5]

Cytotoxicity Assessment: Prior to preconditioning, determine non-toxic concentrations using MTT assay. Seed hucMSCs at 10,000 cells per well in 96-well plates, treat with this compound concentrations (typically 3, 5, and 7 μM) for 48 hours, then add MTT solution (1 mg/mL final concentration) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. [5]

Optimal Preconditioning Protocol: Treat hucMSCs with 5 μM this compound for 48 hours in complete culture medium. This preconditioning enhances MSC migration capacity, proliferation potential, and therapeutic efficacy in injury models. [5]

In Vivo Validation: In cisplatin-induced acute kidney injury models, administration of this compound-preconditioned hucMSCs preserves renal tissue architecture, reduces epithelial cell necrosis (P ≤ 0.001), diminishes cast formation (P ≤ 0.05), accelerates proliferation of injured tubular cells (P ≤ 0.001), and lowers serum creatinine values (P ≤ 0.01) compared to untreated controls. [5]

In Vitro Biochemical and Cellular Assays

For standard in vitro applications, researchers should follow established protocols for compound preparation and cellular treatment:

Stock Solution Preparation: Dissolve this compound in DMSO to prepare 10-100 mM stock solutions. For the hydrochloride salt form, solubility in DMSO reaches 100 mg/mL (199.28 mM). Aliquot and store at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. [8] [2]

Working Concentration Ranges: Use final concentrations typically between 1-20 μM in cell culture media, depending on the application. For Wnt pathway activation, 3-10 μM is generally effective. For ameloblastoma studies, concentrations of 1μM, 10μM, and 20μM demonstrated dose-dependent effects on proliferation and migration. [9]

Treatment Duration: Incubation times vary by application—typically 24-72 hours for gene expression changes, though some differentiation protocols use sequential treatment with this compound followed by other small molecules. [8]

Functional Assays: Assess pathway activation through Western blotting for β-catenin stabilization, qPCR for Wnt target genes (TCF7, LEF1, WNT2B), and functional readouts such as CCK-8 proliferation assays or wound healing migration assays. [9]

Figure 2: Experimental workflow for this compound preparation and cellular application, culminating in functional pathway assessment.

Research Applications and Biological Significance

Stem Cell Biology and Directed Differentiation

This compound has revolutionized multiple approaches in stem cell engineering and developmental biology. The compound maintains pluripotency in both mouse and human embryonic stem cells under feeder-free conditions, allowing for more defined culture systems. In directed differentiation protocols, precisely timed application of this compound promotes specific lineage commitment—particularly toward mesodermal lineages such as cardiomyocytes. When combined with other small molecules like LDN-193189, this compound enables highly efficient cardiac differentiation from extended pluripotent stem cells (ffEPSCs), generating cardiomyocytes with improved mitochondrial function, calcium handling, and contractility properties. These applications highlight its utility in tissue engineering and regenerative medicine approaches. [3] [8]

Disease Modeling and Therapeutic Development

The compound's ability to modulate core signaling pathways has enabled advances in disease modeling across multiple therapeutic areas:

Neurodegenerative Disorders: this compound reduces tau hyperphosphorylation in Alzheimer's models, decreases neuroinflammation in Parkinson's models, and mitigates huntingtin aggregation in Huntington's disease models, supporting its investigation as a potential neuroprotective agent. However, recent studies also note that it can cause inactivation of tyrosine hydroxylase and dopamine depletion in rat striatum, highlighting the complexity of its neurological effects. [6] [7]

Oncology Research: In ameloblastoma studies, this compound activates Wnt signaling, increasing expression of TCF7, β-catenin, WNT2B, and LEF1, thereby enhancing tumor cell proliferation and migration. This demonstrates its utility in understanding signaling drivers of tumor behavior, even as it may promote certain cancer phenotypes. [9]

Metabolic Disease Modeling: The compound's ability to enhance glucose metabolism and improve insulin sensitivity has made it valuable for studying insulin resistance and diabetes mechanisms. Its glucose-lowering effects without stimulating insulin secretion present a unique profile for investigating insulin-independent glucose disposal mechanisms. [2]

Emerging Applications and Future Directions

Recent investigations continue to expand the applications of this compound into new research domains. The compound shows utility in organoid development and three-dimensional tissue models, particularly in generating engineered heart tissues (EHTs) with enhanced functional properties. In cancer stem cell biology, this compound helps maintain stem-like properties in certain tumor populations, enabling study of therapy resistance mechanisms. Additionally, its effects on mitochondrial function and autophagy have sparked interest in cellular quality control pathways and their role in age-related diseases. As the compound moves through clinical evaluation, its applications continue to diversify across experimental biology and translational medicine. [8] [6]

Conclusion

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. This compound (CHIR-99021) monohydrochloride Datasheet [selleckchem.com]

- 3. This compound (CHIR-99021) | GSK-3 inhibitor | Mechanism [selleckchem.com]

- 4. - CHIR | CT99021 | Wnt/β-catenin activator | TargetMol 99021 [targetmol.com]

- 5. Enhanced reno-protective effects of CHIR99021 modified ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound GSK-3 inhibitor - New Pathways in Treatment ... [faieafrikanart.com]

- 7. CHIR99021 causes inactivation of Tyrosine Hydroxylase ... [sciencedirect.com]

- 8. Protocol for differentiating cardiomyocytes and generating ... [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling aberrant activation drives ameloblastoma ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Laduviglusib as a Wnt/β-Catenin Signaling Pathway Activator

Introduction to Laduviglusib and Wnt/β-Catenin Signaling

This compound (CHIR99201) is a highly selective, small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β) that functions as a potent activator of the Wnt/β-catenin signaling pathway. This pathway represents an evolutionarily conserved signaling axis that plays critical roles in embryonic development, tissue homeostasis, cell proliferation, differentiation, and survival. The deregulation of Wnt/β-catenin signaling contributes to various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target. This compound has emerged as a valuable research tool and investigational therapeutic compound due to its ability to precisely modulate this pathway through direct GSK-3β inhibition.

The canonical Wnt/β-catenin pathway comprises several key components: extracellular Wnt ligands, Frizzled (FZD) receptors, low-density lipoprotein receptor-related proteins 5/6 (LRP5/6), intracellular disheveled (DVL), and the β-catenin destruction complex. Under basal conditions (Wnt-OFF state), the destruction complex—consisting of AXIN, adenomatous polyposis coli (APC), casein kinase 1α (CK1α), and GSK-3β—facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt signaling is activated (Wnt-ON state), Wnt ligands bind to FZD and LRP5/6 receptors, leading to disruption of the destruction complex and subsequent stabilization and nuclear translocation of β-catenin. Within the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression [1] [2].

Mechanism of Action: this compound as a GSK-3β Inhibitor

Molecular Mechanism of Pathway Activation

This compound exerts its effects through direct inhibition of GSK-3β, a serine/threonine kinase that serves as a critical negative regulator of the Wnt/β-catenin pathway. By selectively targeting the ATP-binding pocket of GSK-3β, this compound prevents the phosphorylation of β-catenin, thereby disrupting its recognition by the E3 ubiquitin ligase β-TrCP and subsequent proteasomal degradation. This mechanism leads to:

- Stabilization of cytoplasmic β-catenin levels

- Enhanced nuclear translocation of β-catenin

- Transcriptional activation of TCF/LEF-dependent target genes

- Upregulation of downstream effectors including c-Myc, cyclin D1, and survivin

The binding of this compound to GSK-3β effectively mimics the natural activation of Wnt signaling that occurs when Wnt ligands engage their receptors, bypassing the need for extracellular stimulation. This pharmacological approach allows for precise control over pathway activity in experimental systems and potential therapeutic contexts [3] [4] [5].

Wnt/β-Catenin Signaling Pathway Activation by this compound

The following diagram illustrates the molecular mechanism through which this compound activates the Wnt/β-catenin signaling pathway:

Figure 1: Molecular mechanism of Wnt/β-catenin pathway activation by this compound through GSK-3β inhibition

Cellular and Functional Effects of Pathway Activation

Quantitative Assessment of this compound Effects

Table 1: Concentration-dependent effects of this compound on cellular processes in AM cells

| This compound Concentration | Proliferation Enhancement | Migration Enhancement | Target Gene Expression | Experimental Model |

|---|---|---|---|---|

| 1 μM | Moderate increase | Significant enhancement | 2-3 fold increase in TCF7, β-catenin | Primary human AM cells |

| 10 μM | Significant increase | Maximum enhancement | 3-5 fold increase in WNT2B, LEF1 | Primary human AM cells |

| 20 μM | Maximum increase | Sustained enhancement | 4-6 fold increase in multiple targets | Primary human AM cells |

Functional Consequences in Disease Models

The activation of Wnt/β-catenin signaling by this compound produces diverse functional outcomes across different cellular contexts and disease models:

Cancer Models: In ameloblastoma (AM) and triple-negative breast cancer (TNBC) models, this compound treatment promotes cancer cell proliferation, migration, and invasion through sustained activation of Wnt/β-catenin signaling. These effects are associated with upregulation of mesenchymal markers and enhancement of epithelial-mesenchymal transition (EMT) programs, contributing to more aggressive tumor phenotypes [6] [7].

Neurodegenerative Models: Contrasting its effects in cancer, this compound demonstrates neuroprotective properties in models of Huntington's disease (HD) and Alzheimer's disease. In HD striatal neurons, the drug modulates ferroptosis-related mechanisms, enhances mitochondrial function, and reduces neuronal loss. These benefits are mediated through cell-type-specific effects on striatal projection neurons and microglia, particularly through modulation of the ALOX5 signaling axis [3] [4].

Metabolic Effects: this compound has demonstrated potential in modulating glucose metabolism and insulin signaling through its action on GSK-3β, highlighting its applicability to metabolic disorders such as type 2 diabetes [5].

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Effects

Cell culture and drug treatment represent fundamental components of this compound experimentation. Primary human ameloblastoma cells or established cell lines (e.g., MDA-MB-231 and SUM159PT for TNBC studies) are typically maintained in high-glucose DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂. For drug interventions, this compound (obtained from MedChemExpress, USA) is reconstituted in DMSO to create stock solutions, which are then diluted to working concentrations of 1μM, 10μM, and 20μM in culture medium. Treatment duration generally spans 24 hours, with DMSO-only conditions serving as vehicle controls [6] [7].

Functional assays to evaluate this compound effects include:

Cell proliferation using Cell Counting Kit-8 (CCK-8) assays, where cells are seeded in 96-well plates, treated with this compound, and incubated with CCK-8 reagent for 2 hours before measuring absorbance at 450nm with a microplate reader.

Migration capacity assessed via wound healing assays, where confluent cell monolayers are scratched with a pipette tip, treated with this compound, and imaged at 0, 12, and 24 hours to quantify wound closure rates using ImageJ software.

Invasion potential measured with Matrigel-coated Transwell inserts, where serum-starved cells are seeded in the upper chamber and allowed to migrate toward 10% FBS-containing medium in the lower chamber for 24 hours before staining and quantification [6] [7].

Molecular Validation of Pathway Activation

Protein-level analysis of Wnt/β-catenin pathway components is typically performed using Western blotting. Following this compound treatment, cells are lysed and protein concentrations determined using BCA assays. Equal amounts of protein are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against key pathway components including TCF7 (1:1000), β-catenin (1:5000), WNT2B (1:1000), and LEF1 (1:800). After incubation with appropriate HRP-conjugated secondary antibodies, protein bands are visualized using chemiluminescence and quantified by densitometry [6].

Gene expression analysis is conducted through quantitative RT-PCR. Total RNA is extracted using commercial kits, reverse transcribed to cDNA, and amplified using SYBR Green-based real-time PCR with primers specific for Wnt pathway target genes. Expression levels are normalized to housekeeping genes (e.g., GAPDH, β-actin) and analyzed using the 2^(-ΔΔCt) method to determine fold changes relative to control treatments [6].

Experimental Workflow for this compound Studies

The following diagram outlines a standardized experimental approach for investigating this compound effects:

Figure 2: Experimental workflow for evaluating this compound effects in vitro

Research Applications and Findings Across Disease Models

This compound Applications in Disease Contexts

Table 2: this compound applications across different disease models and research contexts

| Disease Model | Experimental System | Key Findings | Mechanistic Insights |

|---|---|---|---|

| Ameloblastoma | Primary human AM cells | Enhanced proliferation and migration; Increased recurrence potential | Upregulation of TCF7, β-catenin, WNT2B, LEF1; Activation of invasive programs |

| Triple-Negard Breast Cancer | MDA-MB-231, SUM159PT cell lines | Promoted malignant progression; Induced EMT | ADH1A-mediated Wnt/β-catenin activation; Enhanced cell invasion |

| Huntington's Disease | Striatal neurons from HD patients | Neuroprotection; Reduced ferroptosis; Improved mitochondrial function | Cell-type-specific effects on dSPNs and iSPNs; Modulation of ALOX5 signaling |

| Chronic Lymphocytic Leukemia | Primary B-cells from CLL patients | Synergistic cytotoxicity with Pevonedistat; Enhanced venetoclax efficacy | Collaborative BCL-2 inhibition; Distinct NF-κB regulation |

| Ischemic Stroke | Cerebral ischemia models | Potential neuroprotection; Blood-brain barrier preservation | Endogenous activation of Wnt signaling as protective mechanism |

Technical Considerations for this compound Application

Optimal Usage Parameters and Limitations

Dosage optimization represents a critical consideration when implementing this compound in experimental systems. Based on comprehensive dose-response studies, concentrations ranging from 1-20 μM consistently demonstrate efficacy across various cell types, with 10 μM emerging as a standard concentration for robust pathway activation without excessive cytotoxicity. Treatment duration typically spans 24 hours for acute effects, though extended exposures may be required for chronic disease modeling. Researchers should note that cell-type-specific responses necessitate empirical determination of optimal conditions for each experimental system [6] [7].

Technical limitations and challenges associated with this compound include:

- Off-target effects due to the involvement of GSK-3β in multiple signaling pathways beyond Wnt/β-catenin, including insulin signaling, NF-κB regulation, and microtubule dynamics

- Context-dependent outcomes that vary between cancer models (where pathway activation may drive progression) and neurodegenerative contexts (where it may confer protection)

- Blood-brain barrier penetration requirements for neurological applications, though evidence suggests adequate CNS availability

- Temporal considerations regarding the timing of intervention, particularly in disease models with dynamic pathway alterations [3] [4] [5]

Combination Strategies and Synergistic Applications

Emerging research highlights the potential of This compound combination therapies to enhance efficacy or overcome limitations of monotherapeutic approaches:

- In chronic lymphocytic leukemia, this compound demonstrates synergistic cytotoxicity when combined with the NEDD8-activating enzyme inhibitor Pevonedistat, resulting in enhanced reduction of BCL-2 and BIRC3 mRNA levels

- The combination of this compound with conventional chemotherapeutic agents may sensitize resistant cancer cells and improve therapeutic outcomes

- In neurodegenerative contexts, this compound may complement other neuroprotective approaches targeting mitochondrial function and protein aggregation [8] [5]

Development Status and Future Directions

Current Research and Clinical Translation

This compound remains primarily in the preclinical and early clinical development phase, with ongoing investigations across multiple disease areas. Current clinical trials focus on neurodegenerative disorders (Alzheimer's disease, Huntington's disease) and oncological indications (chronic lymphocytic leukemia), though the compound's broad mechanism of action suggests potential applicability to diverse conditions. Preliminary clinical data indicate generally favorable safety profiles at lower doses, though comprehensive safety assessments and dose-limiting toxicities require further characterization in larger trials [4] [5].

Research Gaps and Development Opportunities

Several unresolved questions and research opportunities merit further investigation:

- Cell-type-specific response mechanisms underlying the divergent effects of this compound in different pathological contexts

- Long-term consequences of sustained GSK-3β inhibition and Wnt/β-catenin pathway activation

- Biomarker development for patient stratification and treatment response monitoring

- Formulation optimization to enhance bioavailability and tissue-specific targeting

- Combination therapy rationales based on comprehensive pathway mapping and resistance mechanisms

The ongoing research into this compound and related GSK-3β inhibitors continues to provide valuable insights into Wnt/β-catenin signaling biology while offering promising translational avenues for multiple therapeutic areas [3] [4] [5].

Conclusion

References

- 1. Wnt/β-catenin signalling: function, biological mechanisms ... [nature.com]

- 2. Targeting the Wnt/β-catenin signaling pathway in cancer [jhoonline.biomedcentral.com]

- 3. Uncovering the ferroptosis related mechanism of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. A Promising Approach for Neurodegenerative Disease ... [faieafrikanart.com]

- 5. A GSK3β Inhibitor with Potential Across Multiple Diseases [musechem.com]

- 6. Wnt signaling aberrant activation drives ameloblastoma ... [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of alcohol dehydrogenase 1 A inhibits the ... [nature.com]

- 8. Distinctive Features in NF-kB Regulation Favor a ... [iwcll.org]

Known Mechanisms of Action and Related Pathways

The table below summarizes the key mechanistic information available for Laduviglusib.

| Mechanism/Action | Observed Effect/Pathway Influence | Research Context |

|---|---|---|

| GSK-3 Inhibition [1] | Core molecular target; IC50 of 10 nM (GSK-3α) and 6.7 nM (GSK-3β) [1] | Stated as its primary, well-characterized function |

| Wnt/β-catenin Activation [2] [1] | Directly induces β-catenin phosphorylation, activating Wnt signaling [2] [3] | Described in studies on Huntington's disease and stem cell differentiation |

| Autophagy Induction [1] | Function as a Wnt/β-catenin activator induces autophagy [1] | Specifically listed on a supplier product page |

| Ferroptosis Regulation [2] [3] | Enhances mitochondrial function; targets ALOX5 in microglia; reduces lipid peroxidation [2] [3] | Predicted via bioinformatics analysis in Huntington's disease models |

| Cell-type Specific Effects [2] [3] | In neurons: Affects Th17, Neurotrophin, FoxO, and ROS pathways. Binds PARP1, HIF1A. In microglia: Binds ALOX5 [2] [3] | Identified through single-nucleus RNA sequencing and molecular docking |

While the direct pathway from GSK-3 inhibition to autophagy induction is not fully detailed in the available literature, the relationship between these components and other affected pathways can be visualized. The diagram below illustrates this proposed network.

The diagram shows the primary action of this compound inhibiting GSK-3, which normally suppresses the Wnt/β-catenin pathway. This inhibition leads to the activation of Wnt/β-catenin, which is directly linked to the induction of autophagy [1]. The drug's positive effect on mitochondrial function and its subsequent role in inhibiting lipid peroxidation and ferroptosis represents a separate, though potentially interconnected, mechanism identified in recent research [2] [3].

Experimental Evidence and Research Context

Much of the recent mechanistic insight comes from a 2024 study investigating this compound in models of Huntington's disease [2] [3]. The methodology of this study provides a template for how its effects can be investigated.

- Data Collection: The study used single-nucleus RNA sequencing (snRNA-seq) data from the striatum of post-mortem HD patients (Grades 2-4) and healthy controls (GSE152058). Differentially expressed genes (DEGs) for each major cell-type were identified [2] [3].

- Target Identification: The target genes of this compound were predicted by querying its SMILES structure against pharmacological databases including PharmMapper, SEA, and SuperPred [2] [3].

- Pathway Analysis: The researchers integrated the lists of HD-related DEGs and this compound target genes. They then performed KEGG and Gene Ontology (GO) enrichment analyses to identify which pathways the drug might affect in specific brain cell-types (e.g., dSPNs, iSPNs, microglia) [2] [3].

- Validation via Docking: Molecular docking simulations were used to predict the binding affinity between this compound and key proteins identified in the analysis, such as PARP1, SCD, ALOX5, and HIF1A. Favorable binding results support the hypothesis that these interactions could be therapeutically relevant [2] [3].

Interpretation and Research Implications

The statement that this compound induces autophagy appears primarily in commercial and supplier documentation [1]. The more recent, high-quality research focuses on its role in modulating ferroptosis—a distinct form of cell death—through mitochondrial stabilization and reduction of lipid peroxidation, particularly in neurodegenerative contexts [2] [3].

This suggests that autophagy induction might be one of several downstream consequences of GSK-3 inhibition, or a mechanism observed in specific experimental settings. For a researcher, the most promising and evidence-based angle for further investigation would be its cell-type-specific effects on mitochondrial health and its interplay with ferroptotic pathways.

References

overview of Laduviglusib therapeutic potential

Therapeutic Potential and Key Findings

Laduviglusib's ability to inhibit GSK-3, a kinase involved in a vast array of cellular functions, makes it a candidate for multiple disease areas. The following table summarizes the key findings from recent research.

| Disease Area | Key Findings & Potential Mechanisms | Research Model |

|---|---|---|

| Neurodegenerative Diseases | ||

| Huntington's Disease (HD) | Protects striatal neurons; mechanism linked to inhibiting ferroptosis (iron-dependent cell death) by targeting genes like ALOX5 in microglia; enhances mitochondrial function [1] [2]. | Post-mortem human striatal samples (snRNA-seq), HD models [1] [2]. |

| Alzheimer's Disease (AD) | Reduces tau hyperphosphorylation and amyloid-beta plaque accumulation; promotes neurogenesis and neuronal survival [3] [4]. | Animal models, human glutamatergic neurons [3] [4]. |

| Parkinson's Disease (PD) | Alleviates neuronal death and reduces neuroinflammation in dopaminergic neurons [3]. | Preclinical models [3] [5]. |

| Oncology | ||

| Chronic Lymphocytic Leukemia (CLL) | Shows synergistic cytotoxicity with Pevonedistat (NEDD8-activating enzyme inhibitor); reduces BCL2 and BIRC3 mRNA levels, promoting apoptosis in tumor B-cells [6] [7]. | Primary CLL patient samples ex vivo [6] [7]. |

| Other Areas | ||

| Metabolic Disorders | Improves insulin sensitivity and glucose control; potentiates insulin signaling [4] [8]. | Preclinical models [4] [8]. |

| Stem Cell Research | Enhances self-renewal of embryonic stem cells; used in protocols for cardiac differentiation [9] [10]. | In vitro cell cultures [9] [10]. |

Experimental Protocols for Key Findings

For researchers looking to validate or build upon these findings, here is a summary of the critical methodologies used in the cited studies.

Investigating the Ferroptosis Mechanism in Huntington's Disease

This protocol is based on the computational study that integrated single-nucleus RNA sequencing data to predict this compound's mechanisms [1] [2].

1. Data Collection

- snRNA-seq Data: Obtain cell-type-specific gene expression profiles from post-mortem striatum samples of HD patients and controls (e.g., from dataset GSE152058).

- Differentially Expressed Genes (DEGs): Identify DEGs for specific cell-types (e.g., dSPNs, iSPNs, astrocytes, microglia) using criteria such as absolute log-fold change > 0.1 and FDR < 0.001.

- This compound Target Genes: Retrieve the SMILES structure of this compound from PubChem and use target prediction tools (e.g., PharmMapper, SEA, SuperPred) to identify its potential target genes.

- Ferroptosis-related Genes: Compile a list of known ferroptosis-related genes from existing literature or databases.

2. Data Integration & Analysis

- Gene Integration: Integrate the three gene sets: HD-specific DEGs, predicted this compound targets, and ferroptosis-related genes.

- Enrichment Analysis: Perform KEGG and Gene Ontology (GO) enrichment analyses on the overlapping gene sets to identify affected signaling pathways (e.g., FoxO signaling, reactive oxygen species pathway).

- Molecular Docking: Perform molecular docking studies to evaluate the binding affinity of this compound to key proteins identified in the analysis (e.g., PARP1, SCD, ALOX5, HIF1A).

Evaluating Synergy with Pevonedistat in CLL

This protocol is based on the ex vivo study using primary CLL patient samples [6] [7].

1. Patient Sample Preparation

- Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient blood samples using Ficoll gradient centrifugation.

- Inclusion Criteria: Use samples with high lymphocytic infiltration (>85%). Exclude patients undergoing active treatment.

2. Cell Treatment & Viability Assay

- Culture: Culture PBMCs overnight in RPMI medium supplemented with 10% FBS.

- Treatment: Treat cells with:

- This compound (GSK-3β inhibitor) alone.

- Pevonedistat (NAE inhibitor) alone.

- A combination of both.

- Vehicle control (DMSO).

- Viability Assessment: After treatment, assess cell viability using:

- Flow Cytometry: Use 7-AAD staining to detect dead cells.

- XTT Assay: Measure metabolic activity as an indicator of cell viability.

3. Molecular Analysis

- Western Blot: Analyze protein levels of key pathway components (e.g., IkBα, BCL-2).

- qPCR: Quantify mRNA expression levels of target genes (e.g., BCL2, BIRC3, NFKBIA).

- Transcriptome Analysis: For a broader investigation, perform RNA-seq on treated versus untreated tumor B cells to analyze global variations in the transcriptome.

Pathway and Mechanism Visualization

The diagram below illustrates the core mechanism of action of this compound and its investigated combination therapy in CLL, synthesizing information from the search results.

This compound inhibits GSK-3β, modulating substrates like tau in neurodegeneration and synergizing with Pevonedistat in CLL to promote apoptosis.

Challenges and Future Directions

Despite its promise, the development of this compound faces several challenges [3] [4]:

- Specificity: GSK-3β is involved in numerous cellular functions. Achieving selective inhibition without disrupting other vital pathways remains a key challenge.

- Blood-Brain Barrier (BBB) Penetration: For neurodegenerative applications, effective BBB crossing is crucial. Early phase I studies suggest this compound has this potential, but it requires further validation [3].

- Long-Term Safety and Efficacy: As neurodegenerative diseases are chronic, the long-term safety profile of GSK-3β inhibition needs careful monitoring.

- Combination Therapy: Given the complex nature of its target diseases, this compound will likely need to be part of a combination therapy regimen for maximum efficacy [6] [7].

References

- 1. Uncovering the ferroptosis related mechanism of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the ferroptosis related mechanism of this compound ... [bmcgenomics.biomedcentral.com]

- 3. A Promising Approach for Neurodegenerative Disease ... [faieafrikanart.com]

- 4. A GSK3β Inhibitor with Potential Across Multiple Diseases [musechem.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Distinctive Features in NF-kB Regulation Favor a ... [iwcll.org]

- 7. Distinct NF-kB Regulation Favors a Synergic Action of ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page [guidetopharmacology.org]

- 9. This compound GSK-3 inhibitor - New Pathways in Treatment ... [faieafrikanart.com]

- 10. This compound (CHIR-99021) | GSK-3 Inhibitor [medchemexpress.com]

Comprehensive Application Notes and Protocols: Laduviglusib (CHIR99021) In Vitro Kinase Assays for GSK-3 Inhibition

Introduction to GSK-3 Significance and Laduviglusib Properties

Glycogen Synthase Kinase-3 (GSK-3) represents a crucial therapeutic target for multiple disease pathways, with its two isoforms (GSK-3α and GSK-3β) playing pivotal roles in Wnt/β-catenin signaling, glucose metabolism, cell cycle regulation, and apoptosis. The malfunction or aberrant activity of GSK-3 leads to several disorders, including Alzheimer's disease and other neurodegenerative pathologies, diabetes, cardiovascular disorders, and cancer. [1] this compound (CHIR99021) has emerged as one of the most potent and selective inhibitors of GSK-3, demonstrating significant potential in both basic research and therapeutic development. This small molecule inhibitor exhibits exceptional specificity for GSK-3α/β with IC₅₀ values of 10 nM and 6.7 nM respectively, while showing >500-fold selectivity over other kinases including CDC2 and ERK2. [2] [3]

The therapeutic relevance of GSK-3 inhibition spans multiple domains, with this compound demonstrating particular promise in: (1) neurodegenerative disease modification through reduction of tau hyperphosphorylation in Alzheimer's models; (2) metabolic regulation evidenced by rapid plasma glucose reduction in Zucker Diabetic Fatty (ZDF) rats; (3) stem cell maintenance by promoting self-renewal and pluripotency in embryonic stem cells; and (4) tissue protection against radiation-induced damage in intestinal crypt models. [2] [4] The compound's ability to activate Wnt/β-catenin signaling through GSK-3 inhibition positions it as a valuable tool for investigating this crucial developmental pathway and its therapeutic applications.

This compound Kinase Inhibition Profile and Selectivity

Quantitative Kinase Inhibition Profile

This compound demonstrates remarkable potency against both GSK-3 isoforms with low nanomolar IC₅₀ values, while maintaining exceptional selectivity against other kinases as detailed in Table 1. [2] [3]

Table 1: this compound Kinase Inhibition Profile and Selectivity

| Kinase Target | IC₅₀ Value | Assay Type | Selectivity Ratio | Reference |

|---|---|---|---|---|

| GSK-3β | 6.7 nM | Cell-free | 1.0 (reference) | [2] |

| GSK-3α | 10 nM | Cell-free | 1.5 | [2] |

| CDC2 | 8800 nM | Cell-free | >500-fold | [2] |

| ERK2 | >5000 nM | Cell-free | >500-fold | [2] |

| Human GSK-3β (Kᵢ) | 9.8 nM | Enzyme kinetics | N/A | [3] |

The selectivity profile of this compound is particularly noteworthy, as many kinase inhibitors suffer from promiscuity that complicates interpretation of experimental results. The >500-fold selectivity for GSK-3 over CDC2, ERK2, and other protein kinases ensures that observed phenotypic effects can be more confidently attributed to GSK-3 inhibition rather than off-target effects. [2] [3] This specificity is further evidenced by kinase screening panels that demonstrate this compound's clean interaction profile across diverse kinase families.

Comparative GSK-3 Inhibitor Profiling

Several GSK-3 inhibitors with varying mechanisms and potencies have been developed for research applications, as summarized in Table 2. This comparative analysis highlights this compound's exceptional potency within the GSK-3 inhibitor landscape.

Table 2: Comparative Analysis of GSK-3 Inhibitors

| Compound | GSK-3β IC₅₀ | GSK-3α IC₅₀ | Mechanism | Cellular Applications |

|---|---|---|---|---|

| This compound (CHIR99021) | 6.7 nM | 10 nM | ATP-competitive | Stem cell maintenance, glucose metabolism, neuroprotection |

| SB 216763 | 34.3 nM | 34.3 nM | ATP-competitive | Neuroprotection, insulin sensitization |

| Tideglusib | 5 nM (1h preincubation) | N/A | Non-ATP competitive | Neurodegenerative disease models |

| LY2090314 | 0.9 nM | 1.5 nM | ATP-competitive | Cancer stem cell targeting |

| Kenpaullone | 23 nM | N/A | CDK1/GSK-3 dual | Breast cancer stem cells, cell motility |

[1] The molecular interactions responsible for this compound's potency involve competitive binding at the ATP-binding site of GSK-3, with key residues including Val135 forming critical hydrogen bonds that stabilize inhibitor binding. [5] This binding mode has been validated through molecular dynamics simulations demonstrating stable ligand-protein complexes maintained over hundreds of nanoseconds. [5]

Experimental Protocols for In Vitro Kinase Assays

Core Kinase Assay Protocol

The following protocol adapts the standardized kinase assay methodology referenced in multiple studies investigating this compound inhibition of GSK-3 [2]:

Reagents and Buffers:

- Assay Buffer: 50 mmol/L Tris HCl (pH 7.5), 10 mmol/L MgCl₂, 1 mmol/L EGTA, 1 mmol/L dithiothreitol, 25 mmol/L β-glycerophosphate, 1 mmol/L NaF, 0.01% BSA

- GSK-3α (27 nmol/L) or GSK-3β (29 nmol/L)

- Biotin-CREB peptide substrate (0.5 μmol/L)

- ATP solution (1 μmol/L final concentration)

- This compound trihydrochloride (prepare fresh stock in DMSO)

- Positive control inhibitor (e.g., SB216763)

- Detection reagents (streptavidin-scintillation beads)

Procedure:

- Prepare assay buffer and dispense 300 μL/well into polypropylene 96-well plates

- Add kinase (GSK-3α or GSK-3β) at specified concentrations

- Add biotin-CREB peptide substrate (0.5 μmol/L final concentration)

- Add this compound in DMSO (3.5 μL per well) to achieve desired concentration range (typically 0.1-10000 nM)

- Initiate reaction by adding ATP solution (50 μL) to achieve 1 μmol/L final concentration

- Incubate at room temperature for appropriate duration (typically 30-60 minutes)

- Transfer 100 μL triplicate aliquots to streptavidin-coated plates

- Incubate 1 hour, wash plates five times with PBS

- Add 200 μL scintillation fluid, seal plates, and incubate 30 minutes

- Quantify phosphorylation using scintillation counting

Data Analysis: Calculate percentage inhibition as: 100% × (inhibited − no enzyme control)/(DMSO control − no enzyme control). Generate dose-response curves and determine IC₅₀ values using appropriate nonlinear regression analysis. [2]

HTRF-Based Kinase Assay Protocol

For high-throughput screening applications, the Lance HTRF assay format provides a robust alternative with improved scalability [5]:

Reagents:

- Lance HTRF GSK-3β assay kit (or individual components)

- GSK-3β enzyme

- Biotinylated peptide substrate

- ATP (prepare dilution series)

- EDTA-containing stop solution

- Europium-streptavidin and APC-conjugated detection antibodies

Procedure:

- Prepare this compound dilution series in DMSO (typically 10 mM stock diluted to 10 μM intermediate concentration)

- Dispense compounds to assay plates using automated liquid handling

- Add GSK-3β enzyme in assay buffer

- Initiate reaction with ATP/peptide substrate mixture

- Incubate at room temperature for 60 minutes

- Stop reaction with EDTA-containing buffer

- Add detection mixture and incubate for 60 minutes

- Read HTRF signal using compatible plate reader

- Calculate inhibition values and determine IC₅₀

Validation Parameters: For robust assay performance, ensure signal-to-noise ratio >7, Z factor >0.4, and Z' factor >0.6. [5] These parameters confirm sufficient dynamic range and reproducibility for accurate compound evaluation.

The following workflow diagram illustrates the key steps in the HTRF-based kinase assay protocol:

Cellular Application Protocols

Stem Cell Maintenance and Pluripotency Protocol

This compound has demonstrated significant utility in maintaining pluripotent stem cells by inhibiting spontaneous differentiation [2]:

Materials:

- Mouse or human embryonic stem cells

- Stem cell culture medium (appropriate formulation)

- Gelatin-coated tissue culture plates

- This compound trihydrochloride (prepare 10 mM stock in DMSO)

- Leukemia inhibitory factor (LIF) for mouse ES cells

Procedure:

- Culture undifferentiated stem cells under standard conditions

- Prepare maintenance medium containing this compound (typically 3-6 μM)

- For mouse ES cells, include LIF (1000 U/mL) in the medium

- Passage cells every 3-4 days using standard enzymatic methods

- Monitor colony morphology for undifferentiated state

- Evaluate pluripotency markers regularly (Oct4, Nanog, SSEA-1)

Key Findings: The combination of this compound and LIF has proven crucial for maintaining colony morphology and self-renewal in J1 mESC cells. [2] this compound promotes self-renewal and maintains pluripotency of both B6 and BALB/c ES cells via stabilizing downstream effectors like c-Myc and β-catenin. [2] The compound controls expression of epigenetic regulatory genes like Dnmt3 as well as several signaling pathways including Wnt/β-catenin, TGF-β, Nodal and MAPK. [2]

Cardiac Differentiation Protocol

This compound serves as a key component in directed cardiac differentiation protocols for human pluripotent stem cells [4]:

Materials:

- Human pluripotent stem cells (hPSCs)

- Defined culture medium (serum-free)

- Matrigel or other defined substrate

- Growth factors (BMP4, Activin A, FGF)

- This compound trihydrochloride

- Small molecule Wnt inhibitors (IWP2, IWR1)

Procedure:

- Culture hPSCs to 80-90% confluence in defined medium

- Initiate differentiation by adding BMP4 and Activin A

- At day 1, add this compound (typically 4-8 μM) to activate Wnt signaling

- At day 3, replace with medium containing Wnt inhibitors (IWP2/IWR1)

- Continue culture with medium changes every 2-3 days

- Monitor for contracting areas typically appearing by day 8-10

- Analyze cardiac markers (cTnT, α-actinin, MLC2v)

Protocol Notes: This monolayer-based protocol generates cultures comprising approximately 50% cardiomyocytes, with both the culture of undifferentiated hPSCs and the differentiation procedure itself being defined and serum-free. [4] The sequential use of Wnt activation (via this compound) followed by Wnt inhibition mimics key embryonic developmental signals to induce cardiac mesoderm formation and subsequent specification. [4]

Technical Considerations and Troubleshooting

Critical Assay Parameters

Several factors significantly impact the performance and reproducibility of this compound kinase assays:

ATP Concentration Optimization: As an ATP-competitive inhibitor, this compound's apparent potency is highly dependent on ATP concentration in the assay. The standard protocol uses 1 μmol/L ATP to maximize sensitivity to inhibition. At physiological ATP concentrations (typically 1 mM), the IC₅₀ value would be significantly higher. Researchers should maintain consistent ATP levels across experiments and report this critical parameter. [2]

Enzyme Source and Purity: The source and lot-to-lot consistency of GSK-3 enzyme preparations can significantly impact measured IC₅₀ values. Recombinant human GSK-3β is preferred for consistency, with careful attention to specific activity between preparations. Contamination with other kinases could lead to misleading results.

DMSO Tolerance: this compound is typically prepared in DMSO, which can inhibit kinase activity at higher concentrations. Final DMSO concentrations should be kept consistent across all samples and controls, typically ≤1% (v/v).

Cellular Assay Optimization

For cellular applications, several parameters require careful optimization:

Concentration Range Finding: While this compound exhibits potent enzyme inhibition (IC₅₀ ~10 nM), cellular efficacy typically requires higher concentrations (1-10 μM) due to cell permeability, protein binding, and efflux mechanisms. Initial dose-response experiments should cover a broad range (0.1-30 μM) to identify optimal concentrations for specific cell types.

Solubility and Stability: this compound trihydrochloride has good aqueous solubility (17.1 mg/mL in water, 28.8 mg/mL in DMSO), facilitating preparation of stock solutions. [3] However, extended storage in aqueous solutions should be avoided, and fresh preparations are recommended for critical experiments.

Cell Viability Considerations: this compound reduces viability of ES-D3 cells with an IC₅₀ of 4.9 μM, indicating that cytotoxicity can occur at higher concentrations. [2] Appropriate viability controls should be included, especially in prolonged exposure experiments.

The following diagram illustrates the mechanism of GSK-3 inhibition by this compound and its downstream effects on key signaling pathways:

Conclusion

This compound represents a valuable research tool and promising therapeutic candidate due to its exceptional potency and selectivity for GSK-3 inhibition. The protocols outlined in this document provide robust methodologies for investigating this compound's effects in both biochemical and cellular contexts. As research continues to elucidate the broad therapeutic potential of GSK-3 inhibition across neurodegenerative diseases, metabolic disorders, and regenerative medicine applications, standardized assessment methods become increasingly important for comparing results across studies and advancing our understanding of this critical signaling pathway.

When applying these protocols, researchers should carefully consider the specific requirements of their experimental systems and may need to optimize conditions accordingly. The continued development of GSK-3 inhibitors with improved selectivity and drug-like properties will benefit from the standardized approaches described herein, potentially accelerating the translation of basic research findings into clinical applications.

References

- 1. GSK-3 | Inhibitors [medchemexpress.com]

- 2. | CHIR99021 trihydrochloride | this compound - GSK α/β (glycogen...) 3 [invivochem.com]

- 3. trihydrochloride | this compound - GSK | Wnt/beta-catenin | TargetMol 3 [targetmol.com]

- 4. This compound GSK-3 inhibitor - New Pathways in Treatment ... [faieafrikanart.com]

- 5. Discovery of GSK3β Inhibitors through In Silico Prediction-and ... [pmc.ncbi.nlm.nih.gov]

Laduviglusib Concentrations for Wnt Pathway Activation

| Cell/Tissue Type | Experimental Context | Effective Concentration Range | Key Wnt Pathway Effects | Primary Experimental Outcomes |

|---|---|---|---|---|

| Human Ameloblastoma (AM) Primary Cells [1] | In vitro drug treatment | 1 - 20 µM (24-hour treatment) | ↑ mRNA/protein of β-catenin, TCF7, LEF1, WNT2B | Enhanced cell proliferation and migration |

| Triple-Negative Breast Cancer (TNBC) Cell Lines (MDA-MB-231, SUM159PT) [2] | In vitro drug treatment | 10 µM (24-hour treatment) | Activation of Wnt/β-catenin signaling | Attenuated anti-cancer effects of ADH1A overexpression |

| General Research Application [3] | Standard GSK-3β inhibition | Nanomolar (nM) range (e.g., ~4 nM IC₅₀) | Target-specific Wnt pathway activation | Critical concentration dependency for pathway specificity |

Mechanism of Action: Laduviglusib as a Wnt Pathway Activator

This compound (also known as CHIR-99021) functions as a highly selective and potent ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) [4]. Its primary mechanism for activating Wnt/β-catenin signaling involves directly inhibiting GSK-3β, which normally phosphorylates β-catenin as part of the "destruction complex" that targets β-catenin for proteasomal degradation [3]. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation and degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus [3]. Within the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby initiating the transcription of Wnt-responsive genes such as TCF7, LEF1, and WNT2B [1].

Detailed Experimental Protocol for In Vitro Application

Below is a standardized protocol based on methodologies from multiple studies, particularly the investigation in ameloblastoma cells [1].

Cell Culture and Preparation

- Cell Lines: This protocol is applicable to primary cultures or established cell lines. For primary ameloblastoma (AM) cells, culture in high-glucose DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1].

- Cell Seeding: Seed cells into appropriate multi-well plates (e.g., 24-well or 96-well) at a density that will reach 40-50% confluence at the time of drug addition. Adherence to this density is critical for achieving optimal results in proliferation and migration assays [1].

Drug Preparation and Treatment

- This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. Aliquot and store at -20°C or -80°C.

- Working Concentrations: Prepare serial dilutions of this compound in the complete cell culture medium immediately before use. The final DMSO concentration in the medium should not exceed 0.1% (v/v). A vehicle control (0.1% DMSO) must be included in every experiment.

- Treatment Protocol: Apply the diluted this compound to the cells. Researchers have used a concentration gradient (e.g., 1 µM, 10 µM, and 20 µM) with a standard treatment duration of 24 hours [1].

Functional Assays

- Cell Proliferation (CCK-8 Assay)

- After this compound treatment, remove the culture medium.

- Add a mixture of 10 µL CCK-8 reagent and 90 µL serum-free medium to each well.

- Incubate the plate at 37°C for 2 hours.

- Measure the absorbance at 450 nm using a microplate reader [1].

- Cell Migration (Wound Healing Assay)

- Create a uniform "wound" in a confluent cell monolayer using a sterile pipette tip.

- Gently wash the cells with PBS to remove detached cells.

- Add fresh medium containing this compound at the desired concentrations.

- Capture images of the wound at 0, 12, and 24 hours using an inverted microscope.

- Quantify the migration by calculating the percentage of wound closure using image analysis software like ImageJ [1].

- Protein Expression (Western Blotting)

- Lyse cells after treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies against key Wnt pathway components, such as β-catenin, TCF7, LEF1, and WNT2B.

- Use appropriate secondary antibodies for detection. Analyze band intensity using densitometry software to quantify protein level changes [1].

- mRNA Expression (RT-qPCR)

- Extract total RNA using a commercial kit.

- Synthesize cDNA via reverse transcription.

- Perform real-time PCR using SYBR Green and primers specific for Wnt target genes (TCF7, LEF1, WNT2B, β-catenin) [1].

- Normalize expression levels to a housekeeping gene (e.g., GAPDH, β-actin).

Critical Considerations for Experimental Design

- Concentration Specificity: While this compound inhibits GSK-3β at nanomolar concentrations (IC₅₀ ~4 nM), many studies use micromolar concentrations to observe robust Wnt pathway activation in cellular assays [3]. However, it is crucial to note that at higher micromolar concentrations, this compound may lose selectivity and potentially inhibit other kinases, leading to off-target effects [3]. A dose-response analysis is strongly recommended for each new cell type.

- Cell-Type Variability: The optimal effective concentration can vary significantly depending on the cell type, its baseline Wnt pathway activity, and the expression levels of pathway components. Preliminary experiments to establish a dose-response curve are essential.

- Temporal Dynamics: The 24-hour treatment is a common starting point. However, the kinetics of β-catenin accumulation and downstream gene activation may differ. Time-course experiments can provide valuable insights.

The following diagram illustrates the experimental workflow and the central role of GSK-3β inhibition in activating the Wnt/β-catenin pathway.

Conclusion and Future Perspectives

This compound is a potent and valuable tool for activating the Wnt/β-catenin signaling pathway in experimental models. The established concentration range of 1 to 20 µM for a 24-hour treatment provides a solid foundation for researchers aiming to investigate Wnt signaling in various biological contexts. The provided protocol offers a comprehensive framework for its application, from cell culture and drug treatment to functional and molecular validation.

Future research should focus on further elucidating the cell-type-specific responses to this compound and optimizing dosing regimens in more complex models, such as 3D organoids and in vivo systems, to better translate these findings into therapeutic development.

References

- 1. Wnt signaling aberrant activation drives ameloblastoma ... [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of alcohol dehydrogenase 1 A inhibits the ... [nature.com]

- 3. Premise and peril of Wnt signaling activation through GSK-3β ... [pmc.ncbi.nlm.nih.gov]

- 4. A GSK3β Inhibitor with Potential Across Multiple Diseases [musechem.com]

Application Notes and Protocols for Laduviglusib in Molecular Docking Studies

Introduction to Laduviglusib

This compound (also known as CHIR99021, CT-99021) is a highly selective, ATP-competitive inhibitor of glycogen synthase kinase-3α and β (GSK-3α/β), demonstrating potent inhibition with IC₅₀ values of 10 nM and 6.7 nM, respectively. It exhibits remarkable selectivity (>500-fold) for GSK-3 over other kinases such as CDC2 and ERK2 [1] [2]. Beyond its primary target, this compound functions as a functional Wnt/β-catenin signaling pathway activator and has shown significant potential in neurodegenerative disease research, particularly for Huntington's disease (HD) and Alzheimer's disease (AD) [3] [4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Relevance to Molecular Docking |

|---|---|---|

| Molecular Weight | 464.1 g/mol | Medium-sized molecule suitable for docking |

| Hydrogen Bond Donors | 3 | Critical for protein-ligand interactions |

| Hydrogen Bond Acceptors | 7 | Important for binding affinity |

| Rotatable Bonds | 7 | Impacts conformational flexibility |

| Topological Polar Surface Area | 115.2 Ų | Affects membrane permeability |

| XLogP | 4.16 | Moderate lipophilicity |

| Lipinski's Rule Violations | 0 | Favorable drug-like properties |

This compound Applications in Disease Modeling

Huntington's Disease Mechanisms

Recent research has uncovered that this compound exerts neuroprotective effects in Huntington's disease through ferroptosis-related mechanisms. Ferroptosis represents a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation and mitochondrial dysfunction [3]. Single-nucleus RNA sequencing analysis of HD patient striatum tissues (stages 2-4) revealed that this compound targets distinct pathways in different neuronal populations:

- Direct pathway striatal projection neurons (dSPNs): Primarily associated with Th17 cell differentiation pathways

- Indirect pathway striatal projection neurons (iSPNs): Impacts Neurotrophin signaling, FoxO signaling, and reactive oxygen species pathways

- Microglia: Modulates pathology through Th17 cell differentiation and FoxO signaling pathways [3]

Key Protein Targets Identified Through Docking

Molecular docking studies have identified several important protein targets for this compound with favorable binding characteristics:

- PARP1 (associated with dSPNs and iSPNs)

- SCD (associated with astrocytes)

- ALOX5 (associated with microglia)

- HIF1A (associated with dSPNs, iSPNs, and microglia) [3]

The particularly strong interaction with ALOX5 in microglia suggests this may be a primary mechanism through which this compound enhances mitochondrial function and protects against neuronal loss in HD by targeting ferroptosis-related signaling pathways [3].

Molecular Docking Protocol

Pre-docking Preparation

3.1.1 Protein Preparation

- Retrieve crystal structure of GSK-3β from Protein Data Bank (PDB ID: 7DUA has been used in similar kinase studies)

- Remove unnecessary chains and crystallographic water molecules

- Add hydrogen atoms using PROPKA at physiological pH 7.0

- Assign partial charges using OPLS3e force field

- Minimize protein structure until heavy atoms reach RMSD of 0.3 Å [5]

3.1.2 Ligand Preparation

- Retrieve this compound structure from PubChem (SMILES: N#Cc1ccc(nc1)NCCNc1ncc(c(n1)c1ccc(cc1Cl)Cl)c1ncc([nH]1)C)

- Generate 3D coordinates and optimize geometry

- Assign correct protonation states at pH 7.0 ± 2

- Generate conformational ensemble for flexible docking if required [5]

Docking Execution Parameters

3.2.1 Grid Generation

- Grid box dimensions: 20 Å × 20 Å × 20 Å

- Grid center: Centered on centroid of native ligand or active site residues

- Van der Waals radius scaling: 1.0 for non-polar atoms

- Partial charge cutoff: 0.25 [5]

3.2.2 Docking Parameters

- Docking precision: Standard precision (SP) or extra precision (XP)

- Pose generation: Maximum 5 poses per ligand

- H-bond constraints: Consider constraints with key residues (e.g., GLU805, ALA807)

- Flexible sampling: Side-chain flexibility for binding site residues [5]

Pose Analysis and Validation

- Cluster analysis of generated poses

- Visual inspection of key interactions with GSK-3β binding site residues (Lys85, Asp200, Asp133, Val135, Leu132, Gln185, Leu188, Tyr216, Tyr134)

- Binding affinity calculation using scoring functions

- RMSD calculation relative to crystallographic poses (target: <2.0 Å) [5]

Advanced Computational Approaches

Integration with Molecular Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations provide insights into the stability and dynamic behavior of this compound-GSK-3β complexes:

- System preparation: Solvate protein-ligand complex in explicit water molecules

- Neutralization: Add ions to achieve physiological concentration (0.15 M NaCl)

- Energy minimization: Steepest descent algorithm (5000 steps)

- Equilibration: NVT and NPT ensembles (100 ps each)

- Production run: 100-200 ns simulation time

- Trajectory analysis: RMSD, RMSF, H-bond occupancy, radius of gyration [6]

Binding Free Energy Calculations

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations provide quantitative binding affinity estimates:

- Trajectory sampling: Extract snapshots from stable MD simulation period

- Energy component analysis: Decompose into van der Waals, electrostatic, solvation, and internal energy terms

- Per-residue decomposition: Identify key binding site residues

- Comparative analysis: Compare with experimental IC₅₀ values [6]

Table 2: Experimental and Computational Binding Data for GSK-3β Inhibitors

| Compound | Experimental IC₅₀ (nM) | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| This compound | 6.7 (GSK-3β) | -8.7 | ATP-binding site, Lys85, Asp200 |

| Piceid (C12) | N/A | -8.8 | Similar binding mode to this compound |

| 6Eb | 11,020 | -10.5 | Hydrazide-2-oxindole derivative |

| 6Ec | 59,810 | -8.8 | Hydrazide-2-oxindole derivative |

| Bio-acetoxime | 10 | -7.7 | Indirubin derivative |

Experimental Validation Protocols

Kinase Inhibition Assay

Objective: Validate computational predictions of this compound binding through experimental kinase activity measurement.

Protocol:

- Prepare reaction buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 μM ATP

- Dilution series: Prepare this compound in DMSO (11 concentrations, typically 0.1 nM - 100 μM)

- Inhibition assay: Incubate GSK-3β enzyme with this compound and substrate for 60 minutes at 30°C

- Detection: Use ADP-Glo Kinase Assay or similar detection method

- Data analysis: Fit dose-response curves to calculate IC₅₀ values [7] [2]

Cell-Based Validation

Objective: Confirm functional effects of this compound binding predictions in cellular models.

Protocol:

- Cell culture: Maintain appropriate cell lines (e.g., neuronal models for neurodegenerative diseases)

- Treatment: Apply this compound at concentrations based on docking-predicted affinity

- Viability assessment: MTT assay or CellTiter-Glo after 24-72 hours treatment

- Pathway analysis: Western blotting for phosphorylation targets (β-catenin, tau protein)

- Functional assays: Context-dependent assays (e.g., mitochondrial function, oxidative stress) [3] [7]

Troubleshooting and Optimization

Common Docking Challenges

- Poor pose prediction: Implement induced fit docking protocols

- Inaccurate scoring: Use consensus scoring from multiple functions

- Binding affinity overestimation: Correlate with MM/GBSA calculations

- Cellular efficacy disconnect: Consider membrane permeability and off-target effects

Protocol Optimization Tips

- Grid placement: Center on crystallographic ligand or key catalytic residues

- Water molecules: Include structurally important crystallographic waters

- Protonation states: Carefully consider histidine and acidic residue protonation

- Validation: Always dock known inhibitors as positive controls

Conclusion

This compound represents a compelling case study for molecular docking applications in drug discovery, particularly for neurodegenerative diseases. The integration of computational docking with experimental validation provides a robust framework for understanding its mechanism of action and optimizing therapeutic potential. The protocols outlined herein offer researchers comprehensive guidance for studying this compound and similar GSK-3β inhibitors, from initial computational predictions through experimental confirmation.

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. GSK-3α Inhibitor, Activator, Gene [medchemexpress.com]

- 3. Uncovering the ferroptosis related mechanism of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory potential of polyphenolic stilbene derivatives with ... [sciencedirect.com]

- 5. Structure-Based QSAR Modeling of RET Kinase Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. Integrative machine learning and molecular simulation ... [nature.com]

- 7. Design, synthesis and anticancer evaluation of novel ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Laduviglusib single-nucleus RNA Sequencing Analysis for Neurodegenerative Disease Research

Introduction to Laduviglusib and Single-Nucleus RNA Sequencing

This compound (CHIR99201) is a highly selective inhibitor of Glycogen synthase kinase 3 (GSK3), a protein critically implicated in cell survival pathways and neurological functions. Beyond its primary mechanism of GSK3 inhibition, this compound also modulates the Wnt signaling pathway through direct induction of β-catenin phosphorylation, positioning it as a valuable compound for both basic research and therapeutic development [1] [2]. The drug has demonstrated neuroprotective effects in various experimental models, particularly through enhancement of mitochondrial function in the striatum of Huntington's disease (HD) animal models, making it a promising candidate for treating neurodegenerative conditions [1].

Single-nucleus RNA sequencing (snRNA-seq) represents a transformative technological advancement that enables researchers to profile gene expression at unprecedented resolution, capturing the transcriptional heterogeneity within complex tissues like the brain. This approach is particularly valuable for studying neurological disorders where specific cell populations may be differentially affected by disease processes or therapeutic interventions. When applied to drug mechanism investigation, snRNA-seq allows researchers to deconvolve cell-type-specific responses to pharmacological treatment, moving beyond bulk tissue analysis to understand how different cellular subtypes contribute to both therapeutic effects and potential adverse responses [1] [2].

The integration of this compound treatment with snRNA-seq analysis provides a powerful framework for understanding cell-type-specific drug effects in complex tissues, offering insights that can guide therapeutic development for neurodegenerative diseases, particularly Huntington's disease where striatal vulnerability is a hallmark feature [1] [2].

Experimental Workflow for this compound snRNA-seq Analysis

The following diagram illustrates the comprehensive workflow for conducting single-nucleus RNA sequencing analysis of this compound effects in Huntington's disease research:

Detailed Methodologies

Sample Processing and snRNA-seq Library Preparation

3.1.1 Tissue Collection and Nuclei Isolation

Human biospecimen acquisition: Post-mortem striatal tissues should be collected from Huntington's disease patients across disease stages (Grades 2-4) and matched controls, with appropriate ethical approvals and informed consent. Tissues must be rapidly frozen in liquid nitrogen and stored at -80°C until processing [1] [2]. The striatal region, particularly the caudate nucleus and putamen (CPu), represents the primary area of neurodegeneration in HD and should be prioritized for analysis [1].

Nuclei isolation protocol:

- Tissue homogenization: Slowly thaw frozen tissue samples on ice and homogenize in cold lysis buffer (e.g., 10mM Tris-HCl, 10mM NaCl, 3mM MgCl₂, 0.1% NP-40, 1% BSA, 1U/μl RNase inhibitor).

- Density gradient centrifugation: Purify nuclei using sucrose density gradient centrifugation (1.8M sucrose cushion) at 13,000×g for 45min at 4°C.

- Quality control: Assess nuclei integrity and count using automated cell counters (e.g., Countess II) with trypan blue staining. Aim for >80% nuclei viability with minimal cytoplasmic contamination.

- Fluorescence-activated nuclei sorting (FANS): Optional sorting step to remove debris and damaged nuclei using DAPI staining [1].

3.1.2 Single-Nucleus Library Preparation and Sequencing

snRNA-seq library construction: Employ commercial platforms such as 10x Genomics Chromium following manufacturer's protocols. Key steps include:

- Nuclei capture and barcoding: Load nuclei suspension to target ~10,000 nuclei per reaction with appropriate barcoding.

- Reverse transcription: Generate barcoded cDNA using template switching oligos.

- cDNA amplification: Perform limited-cycle PCR amplification (typically 12-14 cycles).

- Library construction: Fragment cDNA and add sample indices and sequencing adapters [1].

Sequencing parameters: Sequence libraries on Illumina platforms (NovaSeq 6000) with recommended configuration:

- Read length: 150bp paired-end

- Sequencing depth: Minimum 50,000 reads per nucleus

- Quality metrics: Target >80% of reads confidently mapped to transcriptome [1]

Computational Analysis Pipeline

3.2.1 Preprocessing and Quality Control

Table 1: Quality Control Parameters for snRNA-seq Data

| Parameter | Threshold Value | Action if Threshold Not Met |

|---|---|---|

| Reads per Nucleus | >50,000 | Exclude nuclei with <20,000 reads |

| Genes per Nucleus | >500 | Filter out nuclei with <200 genes |

| Mitochondrial Read Percentage | <10% | Exclude nuclei with >20% mtDNA reads |

| Doublet Detection | <5% per sample | Remove predicted doublets using Scrublet |

| Sample Integration | Batch effect correction | Apply Harmony/Seurat CCA integration |

- Data processing workflow:

- Raw data processing: Use Cell Ranger (10x Genomics) or STARsolo for alignment to reference genome (GRCh38) and gene counting.

- Quality control implementation: Apply stringent filters using Seurat or Scanpy pipelines to remove low-quality nuclei and potential multiplets.